1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCRYRGYKZPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to the phenyl ring.
Attachment of the Pentenone Moiety: The final step involves the attachment of the pentenone moiety to the azepane ring through a condensation reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Key Observations:
Ring Systems and Potency :
- Chalcone derivatives (e.g., cardamonin) with hydroxyl groups at ortho/para positions exhibit higher inhibitory activity (IC₅₀ = 4.35 μM) compared to halogenated analogs (e.g., 2j, IC₅₀ = 4.703 μM) .
- Substitution with electronegative groups (e.g., F, Br) at para positions enhances potency, while methoxy groups reduce activity (e.g., compound 2p, IC₅₀ = 70.79 μM) .
Conformational Flexibility: Pyrazole derivatives () with fluorophenyl groups show dihedral angles between 4.6° and 10.5°, indicating variable planarity that may influence binding interactions .
Safety Profiles :
Biological Activity
1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.35 g/mol. The compound contains a fluorinated phenyl group, an azepane ring, and a ketone moiety, which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds featuring fluorinated aromatic rings have shown potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : The azepane structure may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.
Biological Assays and Findings
Several studies have evaluated the biological activity of related compounds, which can provide insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
Case Studies
Case Study 1: Anticancer Properties
In a study examining fluorinated compounds, several derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The highest activity was observed in compounds similar to this compound, suggesting that the incorporation of fluorine enhances biological efficacy.
Case Study 2: Neuropharmacological Effects
Research on azepane-based compounds has revealed their potential as modulators of neurotransmitter systems. For instance, certain derivatives have been shown to interact with dopamine receptors, indicating possible applications in treating conditions like schizophrenia or Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
